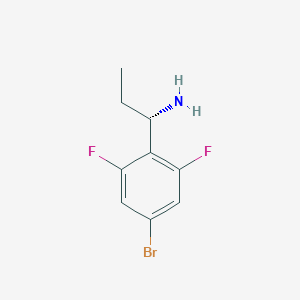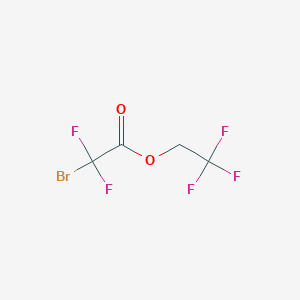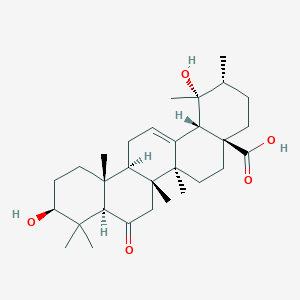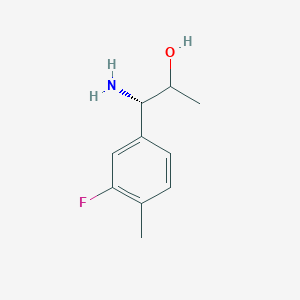![molecular formula C12H15NS B13057930 6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)
6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a bicyclo[3.1.0]hexane core fused to a thieno[3,2-c]pyridine ring system. The spiro linkage between these two systems imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This reaction is catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core but differ in their functional groups and ring systems.
Thieno[3,2-c]pyridine derivatives: These compounds have the thieno[3,2-c]pyridine ring system but lack the spiro linkage.
Uniqueness
The uniqueness of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] lies in its spirocyclic structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H15NS |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,2'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C12H15NS/c1-4-12(10-7-8(1)10)9-3-6-14-11(9)2-5-13-12/h3,6,8,10,13H,1-2,4-5,7H2 |
InChI-Schlüssel |
FHVIKDVSQABRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3C1C3)C4=C(CCN2)SC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


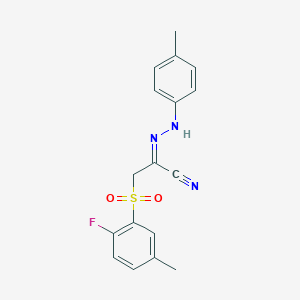
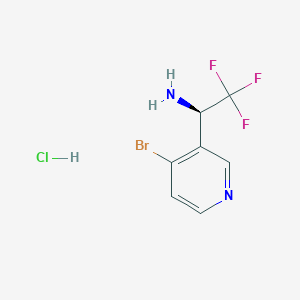
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
![4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)
![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)

